Tert-butyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate
Description
Tert-butyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate is a heterocyclic compound featuring a tetrahydropyrimidine core substituted with a methyl group at position 6 and a tert-butyl ester at the acetamide side chain. Its structure combines a rigid pyrimidine ring with a bulky tert-butyl group, which enhances lipophilicity and may improve metabolic stability. This compound is primarily used as an intermediate in pharmaceutical synthesis, as exemplified in its role in forming complex carboxamides in a European patent application .
Properties
Molecular Formula |
C11H16N2O4 |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
tert-butyl 2-(6-methyl-2,4-dioxopyrimidin-1-yl)acetate |
InChI |
InChI=1S/C11H16N2O4/c1-7-5-8(14)12-10(16)13(7)6-9(15)17-11(2,3)4/h5H,6H2,1-4H3,(H,12,14,16) |
InChI Key |
KXGMPXLGVXFRKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=O)N1CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce tetrahydropyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific biological targets, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antiviral, antibacterial, or anticancer activities, depending on their specific modifications .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable for creating polymers and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism: Methyl substitution at C6 (target compound) vs. C3 or C5 in analogs significantly alters steric and electronic profiles.
- Functional Groups : The tert-butyl ester in the target compound increases lipophilicity (logP) compared to carboxylic acids (e.g., CAS 56787-53-2) or amides (e.g., ). This impacts solubility and membrane permeability .
Reactivity Trends :
- The tert-butyl ester is more resistant to hydrolysis under basic conditions compared to ethyl esters (e.g., Compound 1) but cleaves readily under acidic conditions.
- Thioethers (Compound 1) exhibit distinct reactivity, such as oxidation to sulfoxides, which is absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
